molecular formula C15H13FN2O4 B2736863 N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide CAS No. 1105209-97-9

N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide

Cat. No.: B2736863
CAS No.: 1105209-97-9
M. Wt: 304.277
InChI Key: DVASJGNRUUMFMO-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenoxy)ethyl)-4-nitrobenzamide ( 1105209-97-9) is a chemical compound with the molecular formula C 15 H 13 FN 2 O 4 and a molecular weight of 304.27 g/mol . This benzamide derivative features a 4-fluorophenoxy ethyl chain linked to a 4-nitrobenzamide group, making it a hybrid molecule of interest in organic and medicinal chemistry research. Compounds sharing this core structure are frequently investigated as convenient intermediates for synthesizing diverse cyclic compounds and bio-functional hybrids . The strategic incorporation of both a fluorine atom and a nitro group is significant; fluorine can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity, while the nitro group is a versatile and strong electron-withdrawing functional group known to contribute to a wide range of biological activities . Nitro-containing compounds, in particular, display a broad spectrum of activities, including antimicrobial, antineoplastic, and antihypertensive effects, and are valuable scaffolds in drug discovery . The primary mechanism of action for many bioactive nitro-aromatic compounds is often linked to the enzymatic reduction of the nitro group, which can generate reactive intermediates that cause cellular damage . This product is intended for research applications only, such as use as a chemical reference standard or as a building block in the synthesis of more complex molecules for pharmaceutical development. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASJGNRUUMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide with structurally related nitrobenzamide derivatives:

Compound Name Substituent Molecular Weight Melting Point (°C) Key Features
This compound 2-(4-Fluorophenoxy)ethyl ~330.31 (calculated) Not reported Fluorophenoxy group enhances lipophilicity; nitro group aids in electronic interactions .
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl 307.75 Not reported Chlorine substituent increases steric bulk; may alter metabolic stability .
N-(2-(1H-Indol-3-yl)ethyl)-4-nitrobenzamide 2-(1H-Indol-3-yl)ethyl 309.33 Not reported Indole moiety enables π-π stacking; potential CNS activity due to indole .
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide 3-Chlorophenyl + dimethylaminoethyl 347.80 Not reported Dimethylamino group introduces basicity; may improve solubility in acidic environments .
N-(4-(2-(Benzylamino)phenyl)-2-methylbut-3-yn-2-yl)-4-nitrobenzamide Benzylamino + alkyne chain 458.50 125.1–126.5 Alkyne spacer facilitates conjugation; high yield (70%) in Sonogashira coupling .

Stability and Electronic Effects

  • Nitro Group Impact : The electron-withdrawing nitro group in all compounds reduces electron density on the benzamide ring, increasing susceptibility to nucleophilic attack.
  • Substituent Effects :
    • Fluorine in the target compound improves metabolic stability compared to chlorine (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) due to lower electronegativity and reduced oxidative metabolism .
    • Bulky groups (e.g., indole in ) may hinder crystal packing, as seen in the asymmetric unit molecules reported in .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide is a compound characterized by its unique structural features, which include a nitro group and a fluorophenoxy moiety. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16F1N3O3C_{15}H_{16}F_{1}N_{3}O_{3}, with a molecular weight of 305.30 g/mol. Its structure can be represented as follows:

N 2 4 Fluorophenoxy ethyl 4 nitrobenzamide\text{N 2 4 Fluorophenoxy ethyl 4 nitrobenzamide}

This compound is notable for its fluorinated aromatic ring , which enhances its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in the compound's reactivity, often undergoing bioreduction to generate reactive intermediates that can induce cytotoxic effects in cells. These intermediates may interact with cellular components, leading to apoptosis or inhibition of cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below is a summary of its activities based on various studies:

Activity IC50 (μM) Cell Line/Target Reference
Anticancer5.89H1975 (EGFR mutation)
Anticancer2.06A431 (EGFR overexpressing)
Cytotoxicity1.32MiaPaCa2 (pancreatic cancer)
AntimicrobialVariesGram-positive and Gram-negative bacteria

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 5.89 μM against H1975 cells, which harbor the EGFR L858R/T790M mutation. This suggests that the compound may be effective against resistant cancer types that typically respond poorly to standard treatments like gefitinib.

Case Study 2: Mechanistic Insights

In another investigation, the mechanism of action was elucidated through molecular docking studies, revealing that this compound binds effectively to the active site of the EGFR protein. This binding inhibits the phosphorylation activity essential for cancer cell growth and survival.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

  • Structural Activity Relationship (SAR) : Modifications on the aniline moiety significantly affect binding affinity and biological efficacy. Electron-withdrawing groups like fluorine enhance activity by stabilizing interactions within the binding pocket of target proteins.
  • Bioreductive Activation : The nitro group undergoes bioreduction, which is critical for converting the compound into its active form within cellular environments.

Q & A

Basic: What are the critical factors in optimizing the synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide?

Answer:
The synthesis requires precise control of reaction conditions:

  • Temperature: Maintain sub-ambient temperatures (e.g., -50°C) during coupling reactions to minimize side products, as demonstrated in carbodiimide-mediated amide bond formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) may improve nucleophilic substitution efficiency for the fluorophenoxyethyl group .
  • Reaction Time: Stepwise monitoring via TLC or HPLC ensures completion of nitro group introduction and avoids over-oxidation .
  • Purification: Column chromatography or recrystallization is critical to isolate the product from unreacted 4-nitrobenzoic acid and 4-fluorophenol byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and ethyl linker protons (δ 3.5–4.5 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions .
  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS): Provides exact molecular weight (C₁₅H₁₂FN₂O₄⁺: 327.0782) and fragmentation patterns .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Answer:

  • Comparative SAR Studies: Systematically modify substituents (e.g., nitro vs. chloro groups) and evaluate activity against control compounds (e.g., N-(4-chlorophenyl)-2,6-difluorobenzamide) to isolate structural contributors .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls to minimize variability in IC₅₀ measurements .
  • Computational Docking: Compare binding affinities of this compound with homologs (e.g., N-[2-(4-fluorophenoxy)ethyl]acetamide) to predict target selectivity .

Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes (e.g., kinases or proteases) .
  • Mutagenesis Analysis: Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify critical residues for compound interaction .

Basic: How can researchers ensure compound stability during storage and handling?

Answer:

  • Storage Conditions: Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the nitro group and hydrolysis of the amide bond .
  • Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 4-nitrobenzoic acid .
  • Buffer Compatibility: Avoid high-pH conditions (>8.0) to prevent esterification or nitro group reduction .

Advanced: What strategies are effective in addressing low crystallinity during X-ray diffraction analysis of this compound?

Answer:

  • Co-Crystallization: Use small-molecule additives (e.g., crown ethers) to improve crystal packing via π-π stacking or hydrogen bonding .
  • SHELXT Software: Apply dual-space algorithms to solve structures from partial datasets, particularly for twinned crystals .
  • Cryocooling: Flash-freeze crystals in liquid N₂ to reduce thermal motion and enhance diffraction resolution .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction: Use QikProp or SwissADME to estimate logP (~2.8), solubility (LogS ~-4.2), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .
  • Metabolic Pathway Prediction: Identify potential Phase I/II metabolites (e.g., nitro reduction to amine) using GLORY or Meteor .

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